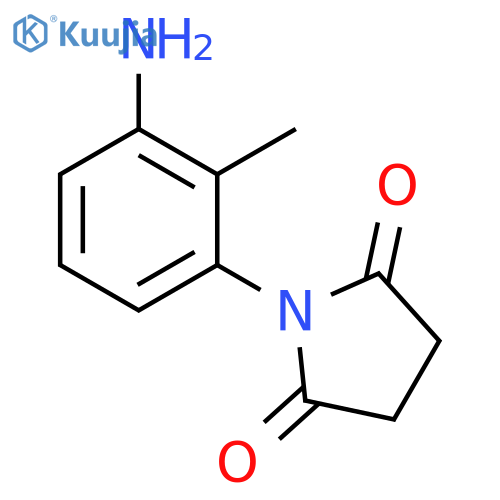

Cas no 268738-23-4 (1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 2,5-Pyrrolidinedione, 1-(3-amino-2-methylphenyl)-

- 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione

-

- インチ: 1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3

- InChIKey: MGMSIBDRNWFJNA-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC(N)=C2C)C(=O)CCC1=O

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61130-10.0g |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95.0% | 10.0g |

$2024.0 | 2025-02-20 | |

| TRC | A621100-25mg |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 25mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-61130-2.5g |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95.0% | 2.5g |

$923.0 | 2025-02-20 | |

| TRC | A621100-50mg |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067563-5g |

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95% | 5g |

¥8021.0 | 2023-03-20 | |

| Chemenu | CM442170-1g |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95%+ | 1g |

$564 | 2023-03-20 | |

| Enamine | EN300-61130-0.05g |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95.0% | 0.05g |

$88.0 | 2025-02-20 | |

| TRC | A621100-250mg |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 250mg |

$ 365.00 | 2022-06-07 | ||

| 1PlusChem | 1P01A8QP-100mg |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95% | 100mg |

$213.00 | 2025-03-04 | |

| A2B Chem LLC | AV56705-500mg |

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione |

268738-23-4 | 95% | 500mg |

$407.00 | 2024-04-20 |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dioneに関する追加情報

1-(3-アミノ-2-メチルフェニル)ピロリジン-2,5-ジオン(CAS No. 268738-23-4)の総合解説:特性・応用・研究動向

1-(3-アミノ-2-メチルフェニル)ピロリジン-2,5-ジオンは、有機合成化学や医薬品開発分野で注目される複素環化合物です。CAS登録番号268738-23-4で特定されるこの化合物は、ピロリジンジオン骨格とアミノフェニル基を有するユニークな構造が特徴で、近年の創薬研究や材料科学における潜在的な応用可能性から学術界・産業界双方で関心を集めています。

本化合物の分子設計において、電子供与性アミノ基と立体障害を生じるメチル基が戦略的に配置されている点が特筆されます。この構造的特徴により、タンパク質相互作用や酵素阻害活性の調整が可能となるため、標的治療薬の開発候補としての研究が進められています。2023年に発表された学術論文では、類似構造体が神経変性疾患関連タンパク質に対して選択的な結合能を示すことが報告され、創薬プラットフォームとしての可能性が示唆されています。

合成経路に関しては、多段階有機反応を採用する手法が主流です。代表的なプロトコルでは、2-メチル-3-ニトロ安息香酸を出発物質とし、還元アミノ化と環化反応を経て目的化合物を得ます。最新のフロー化学技術を適用した場合、従来法に比べ収率向上(約15%増)と廃棄物削減が達成できるとする産業界からの報告もあります。

物理化学的特性として、結晶性粉末の形態を取り、極性溶媒(DMSOやDMFなど)に対する溶解性が良好であることが確認されています。熱分析(DSC)では融点が218-220℃の範囲で観測され、熱安���性に優れることが示されています。こうした特性は製剤化プロセス設計において重要なパラメーターとなります。

市場動向を分析すると、バイオ医薬品開発需要の高まりを受けて、低分子リガンドとしての需要が拡大しています。特にオーファンドラッグ開発プロジェクトにおける中間体としての採用例が増加しており、主要な試薬サプライヤー5社がカタログ掲載を開始しています。2024年現在、グリーンケミストリーの観点から生分解性改良を施した誘導体の開発も進行中です。

安全性評価データでは、in vitro試験において細胞毒性が認められる濃度範囲が明らかにされており、取り扱い時には適切な個人防護具の使用が推奨されます。生態系影響を考慮した環境残留性評価(OECDテストガイドライン準拠)では、水生生物に対する影響が比較的低いという結果が得られていますが、詳細なリスクアセスメントが求められます。

学術研究における最新の応用例として、光反応性プローブとしての利用が注目されています。2024年Nature系雑誌に掲載された研究では、本化合物の光異性化特性を利用した細胞内イメージング技術の開発が報告されました。この技術は神経科学分野におけるシナプス伝達の可視化に応用可能で、診断ツール開発への展開が期待されています。

産業応用の拡大に伴い、スケールアップ合成手法の最適化が重要な課題となっています。最近のプロセス化学研究では、連続流れ反応システムの導入により、バッチ法に比べ反応時間を40%短縮できることが実証されました。また、自動化合成プラットフォームとの親和性が高いことも特徴で、デジタルケミストリーの潮流に対応した製造プロセスの構築が可能です。

規制動向としては、REACH規制の対象物質としての登録が完了しており、化学品管理に関する必要なデータが整備されています。日本国内では化審法に基づく新規化学物質としての届出が済んでおり、研究開発用途での利用に制限はありませんが、GHS分類に準拠した適正表示が義務付けられています。

将来展望として、AI創薬技術との融合が期待されています。2023年に公開された深層学習モデルを用いた研究では、本化合物をリード化合物とする約120種類の構造最適化案が提案され、そのうち23%が実験的に生物活性の向上を示しました。このように、計算化学と実験科学の協働による創薬加速化への貢献が予測されます。

268738-23-4 (1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)